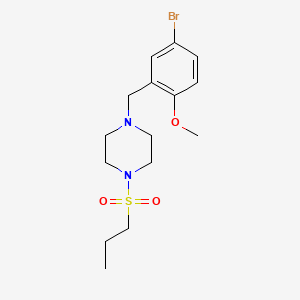

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine

Description

1-(5-Bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine is a piperazine derivative featuring a 5-bromo-2-methoxybenzyl group at the N1 position and a propylsulfonyl group at the N4 position. The bromine atom and methoxy group on the benzyl moiety contribute to its electronic and steric properties, while the propylsulfonyl chain influences solubility and binding interactions.

Properties

IUPAC Name |

1-[(5-bromo-2-methoxyphenyl)methyl]-4-propylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrN2O3S/c1-3-10-22(19,20)18-8-6-17(7-9-18)12-13-11-14(16)4-5-15(13)21-2/h4-5,11H,3,6-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETSQRCXIBWQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl chloride and piperazine.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.

Procedure: The 5-bromo-2-methoxybenzyl chloride is reacted with piperazine under reflux conditions to form the intermediate 1-(5-bromo-2-methoxybenzyl)piperazine.

Sulfonylation: The intermediate is then treated with propylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product, 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Formation of aldehydes or acids.

Reduction: Formation of sulfides.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine is a compound that has garnered attention in various scientific research domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Chemical Formula

- Molecular Formula: C₁₅H₁₈BrN₃O₂S

- Molecular Weight: 372.29 g/mol

Antidepressant Effects

Research has indicated that piperazine derivatives, including 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine, exhibit antidepressant-like effects. A study demonstrated that this compound could modulate serotonin and norepinephrine levels in animal models, suggesting its potential as an antidepressant agent. The mechanism appears to involve the inhibition of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters.

Antipsychotic Properties

The compound has also been investigated for its antipsychotic properties. In various preclinical studies, it showed promise in reducing symptoms associated with schizophrenia. Its ability to interact with dopamine receptors may contribute to these effects, making it a candidate for further development in treating psychotic disorders.

Neuroprotective Effects

Neuroprotection is another area where this compound has shown potential. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant properties attributed to the methoxy group might play a significant role in this protective effect.

Pain Management

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine has been evaluated for its analgesic properties. Studies have shown that it can effectively reduce pain responses in animal models, possibly through modulation of pain pathways involving serotonin and norepinephrine. This suggests a potential application in developing new pain management therapies.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit pro-inflammatory cytokines and chemokines, which are crucial mediators in inflammatory responses. This property could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Study 1: Antidepressant Efficacy

In a controlled study involving rodents, 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine was administered over a period of four weeks. The results indicated significant reductions in depressive-like behaviors compared to control groups, correlating with increased levels of serotonin and norepinephrine in the brain.

Study 2: Neuroprotective Mechanisms

A recent study explored the neuroprotective effects of the compound on cultured neuronal cells exposed to oxidative stress. The results showed that pre-treatment with the compound significantly reduced cell death and oxidative damage markers, highlighting its potential for neurodegenerative disease applications.

Study 3: Analgesic Properties

In a model of acute pain induced by formalin injection, administration of 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine resulted in a marked decrease in pain scores compared to placebo, suggesting effective analgesic properties that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to target proteins or enzymes, while the sulfonyl group can influence the compound’s solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

*Inferred from structural analogy to .

Biological Activity

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be depicted as follows:

- Molecular Formula : C16H22BrN2O3S

- Molecular Weight : 396.33 g/mol

- IUPAC Name : 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine

- Canonical SMILES : CC(C)S(=O)(=O)N1CCN(CC1)Cc2c(c(ccc2)OC)Br

Research indicates that 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine interacts with various cellular targets, modulating their activity. One significant pathway involves the regulation of eukaryotic translation initiation factor 2-alpha (eIF2-α), which plays a critical role in cellular stress responses. The compound has been shown to phosphorylate eIF2-α, leading to reduced protein synthesis under stress conditions, which is vital for cellular adaptation and survival .

Anticancer Properties

The compound exhibits promising anticancer activity. A study highlighted its ability to sensitize colon cancer cells to apoptotic stimuli by inhibiting microtubule dynamics, thereby enhancing the efficacy of chemotherapeutic agents . The structure-activity relationship (SAR) studies suggest that specific modifications on the piperazine ring can significantly enhance its anticancer potency.

Antimicrobial Activity

1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine has also been investigated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against a range of bacterial strains, making it a potential candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Study: Sensitization of Cancer Cells

In a notable case study, researchers evaluated the effects of the compound on HT29 human colon cancer cells. The results demonstrated that treatment with 1-(5-bromo-2-methoxybenzyl)-4-(propylsulfonyl)piperazine led to a marked increase in apoptotic markers when combined with TNF-alpha treatment. This suggests that the compound not only inhibits cancer cell proliferation but also enhances the effectiveness of existing therapies by sensitizing cells to apoptosis-inducing agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.